N-Acetyl-L-leucine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment for Niemann-Pick Disease Type C (NPC)

Scientific Field: Medical Science, Neurology

Summary of Application: Niemann-Pick disease type C (NPC) is a rare autosomal recessive neurodegenerative lysosomal disease characterized by symptoms such as progressive cerebellar ataxia and cognitive decline.

Methods of Application: This multinational double-blind randomized placebo-controlled crossover phase III study enrolled patients with a genetically confirmed diagnosis of NPC patients aged 4 years and older across 16 trial sites. Each sequence consists of a 12-week treatment period.

Treatment for Traumatic Brain Injury (TBI)

Summary of Application: Traumatic brain injury (TBI) is a major cause of mortality and long‐term disability around the world.

Results or Outcomes: The data indicate that partial restoration of autophagy flux mediated by N-acetyl-L-leucine may account for the positive effect of treatment in the injured mouse brain.

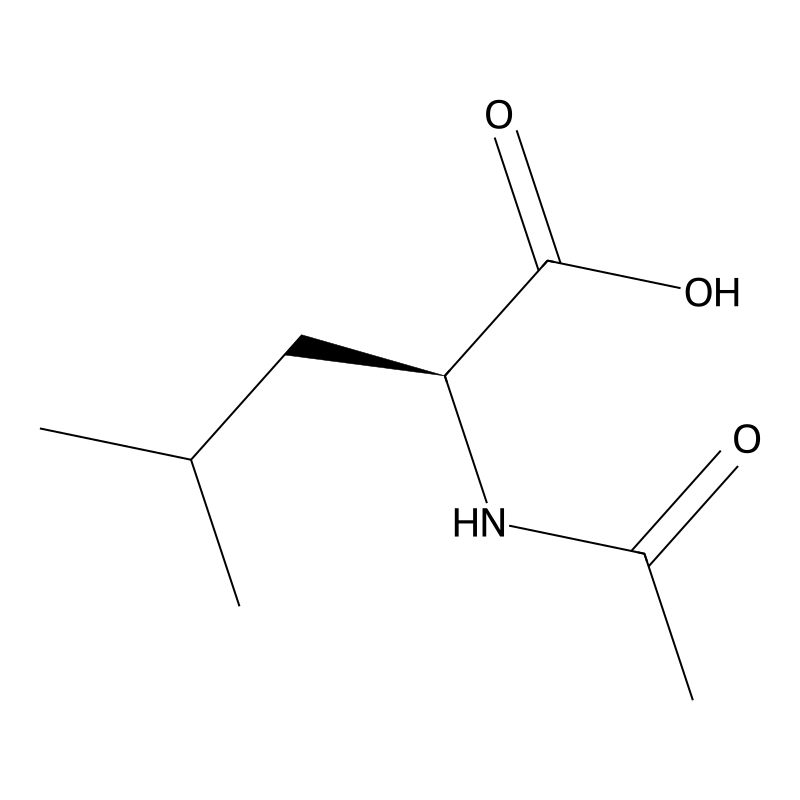

N-Acetyl-L-leucine is a derivative of the essential amino acid L-leucine, characterized by the addition of an acetyl group to its nitrogen atom. It belongs to the class of organic compounds known as N-acyl-alpha amino acids, which are formed when an acyl group is attached to the nitrogen atom of an alpha amino acid. This compound is biologically significant as it serves as a capped form of L-leucine and plays a role in various biological processes, including protein synthesis and regulation. The molecular formula for N-Acetyl-L-leucine is , with a molecular weight of approximately 173.21 g/mol .

- Promoting neuroprotection: NALL might help protect nerve cells from damage by reducing inflammation and oxidative stress [].

- Enhancing cellular function: NALL may improve the function of lysosomes, cellular organelles responsible for waste disposal, which is crucial in NPC where dysfunctional lysosomes accumulate harmful substances [].

- Modulating protein interactions: NALL could potentially interact with specific proteins involved in neurodegenerative processes, although the details of these interactions require further research.

- Studies suggest NALL has a good safety profile, with limited side effects reported in clinical trials [, ].

- More research is needed to definitively determine the long-term safety of NALL, particularly for extended use.

- As with any substance, proper handling procedures should be followed when working with NALL in a research setting.

N-Acetyl-L-leucine can be synthesized through the reaction between acetyl-CoA and L-leucine, catalyzed by the enzyme leucine N-acetyltransferase (EC 2.3.1.66). The reaction can be summarized as follows:

This enzyme facilitates the transfer of the acetyl group from acetyl-CoA to L-leucine, producing N-acetyl-L-leucine and releasing coenzyme A .

N-Acetyl-L-leucine exhibits significant biological activity, primarily related to its role in protein synthesis and metabolism. It is involved in N-terminal acetylation, a common post-translational modification that enhances protein stability and function. Studies have shown that approximately 85% of human proteins undergo N-terminal acetylation, which is essential for their proper functioning . Additionally, N-acetylated amino acids can be released from peptides through the action of specific hydrolases, indicating their involvement in metabolic pathways .

The synthesis of N-Acetyl-L-leucine can be achieved through several methods:

- Enzymatic Synthesis: Utilizing leucine N-acetyltransferase to catalyze the reaction between acetyl-CoA and L-leucine.

- Chemical Acetylation: Direct acetylation of L-leucine using acetic anhydride or acetyl chloride under controlled conditions.

- Racemization Processes: In some cases, racemization steps may be included to produce a mixture of enantiomers (D and L forms) of N-acetyl-leucine .

N-Acetyl-L-leucine has several applications in both medicinal and nutritional contexts:

- Pharmaceutical Development: It is being explored as a potential treatment for neurological disorders due to its ability to cross the blood-brain barrier more effectively than L-leucine .

- Nutritional Supplements: As an amino acid derivative, it may be used in dietary supplements aimed at enhancing muscle recovery and performance.

- Research Tool: It serves as a substrate for studying enzymatic reactions involving amino acids and their modifications.

Recent studies have highlighted the unique transport mechanisms of N-acetyl-L-leucine compared to its parent compound L-leucine. While L-leucine typically utilizes the L-type amino acid transporter for cellular uptake, N-acetyl-L-leucine is taken up by organic anion transporters and monocarboxylate transporters. This shift in transport dynamics suggests that N-acetyl-L-leucine may exhibit different pharmacokinetic properties, making it a candidate for drug development targeting specific metabolic pathways .

Several compounds share structural similarities with N-Acetyl-L-leucine, each exhibiting unique properties:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Acetyl-L-carnitine | Acetate group on nitrogen | Involved in fatty acid metabolism |

| N-Acetyl-D-leucine | D-isomer of leucine | Potentially different pharmacological effects |

| N-Propionyl-L-leucine | Propionyl group instead | May affect metabolic pathways differently |

| N-Acetyl-L-valine | Valine instead of leucine | Different biological roles due to side chain changes |

Uniqueness of N-Acetyl-L-Leucine

N-Acetyl-L-leucine stands out due to its specific interactions with transporters and its potential therapeutic applications in treating neurological conditions. Its ability to bypass traditional uptake pathways for amino acids makes it particularly interesting for drug formulation strategies aimed at enhancing bioavailability and therapeutic efficacy .

The crystal packing of N-Acetyl-L-leucine and its related derivatives is fundamentally governed by extensive hydrogen bonding networks that create highly organized three-dimensional structures. These intermolecular interactions play a crucial role in determining the solid-state properties and stability of the compound [1] [2] [3].

In the crystalline state, N-Acetyl-L-leucine molecules establish complex hydrogen bonding patterns primarily involving the acetyl carbonyl oxygen, the terminal carboxyl group, and the amide nitrogen hydrogen. The hydrogen bonding geometry typically follows the pattern of N-H···O interactions, where the amide hydrogen acts as a donor and carbonyl oxygens serve as acceptors [1] [2]. These interactions form infinite one-dimensional chains with characteristic C(6) graph-set motifs, extending along specific crystallographic directions [1].

Related structural studies of N-acetyl-L-prolyl-L-leucinamide reveal that all peptide nitrogen and oxygen atoms participate in intermolecular hydrogen bonds, creating an antiparallel β-sheet arrangement throughout the crystal structure [2]. The crystal packing is stabilized by a three-dimensional network where water molecules, when present, play an essential bridging role by engaging in multiple hydrogen bonds with different N-acetylamide molecules [2].

The structural analysis of N-acetyl-thiohydantoin-L-leucine demonstrates that these compounds crystallize in centrosymmetric space groups with multiple independent molecules in the asymmetric unit [1]. The intermolecular N-H···O hydrogen bond interactions form infinite one-dimensional chains that run along specific crystallographic directions, creating zigzag patterns with well-defined graph-set notation [1].

Comparative crystallographic studies show that the hydrogen bonding patterns in acetylated leucine derivatives are significantly different from those observed in unmodified amino acids. The acetyl group introduces additional hydrogen bond acceptor sites while modifying the electronic environment around the amino nitrogen, leading to altered packing arrangements and crystal symmetries [4] [5].

Lipophilicity Parameters and Partition Coefficient Analysis

The lipophilicity characteristics of N-Acetyl-L-leucine represent a fundamental aspect of its biophysical behavior, distinguishing it markedly from its parent amino acid L-leucine. Computational analysis reveals that N-acetylation profoundly impacts the physicochemical properties that govern membrane permeability and drug-like behavior [6] [7].

The octanol-water partition coefficient analysis demonstrates that N-Acetyl-L-leucine possesses significantly different lipophilic properties compared to L-leucine. While specific log P values for the neutral form are not extensively reported in the literature, the distribution coefficient (log D) at physiological pH 7.4 has been calculated as -2.54 [6] [7]. This negative log D value indicates that in a two-phase octanol-water partition experiment, for every molecule present in the octanol phase, approximately 350 molecules would be found in the aqueous phase [6] [7].

The lipophilicity scale extension studies using the integral equation formalism polarizable continuum model demonstrate that N-acetylation of amino acids generally increases hydrophilicity when considering the anionic form predominant at physiological pH [8]. For N-acetyl-lysine analogs, computational models show log P values ranging from -1.64 to -0.39, depending on the structural model employed, indicating the complex relationship between acetylation and lipophilicity [8].

Experimental solubility data supports the computational predictions, with N-Acetyl-L-leucine showing limited water solubility of 0.81 grams per 100 milliliters at 20°C [9]. The compound demonstrates better solubility in organic solvents such as dimethyl sulfoxide and ethanol, with solubilities of 35 milligrams per milliliter in both solvents [10]. These solubility characteristics reflect the amphiphilic nature of the molecule, possessing both hydrophilic (carboxyl and acetyl groups) and hydrophobic (leucine side chain) regions.

The low membrane permeability indicated by the negative log D value suggests that N-Acetyl-L-leucine has minimal capacity for passive diffusion across lipid membranes [6] [7]. This property necessitates carrier-mediated transport mechanisms for cellular uptake, fundamentally altering the pharmacokinetic profile compared to the parent amino acid.

pH-Dependent Tautomerism and Ionic State Transitions

The ionization behavior of N-Acetyl-L-leucine exhibits distinct pH-dependent characteristics that profoundly influence its biological activity and transport properties. The compound contains a single ionizable group, the terminal carboxyl group, with a predicted pKa value of 3.67±0.10 [9] [11].

At physiological pH of 7.4, N-Acetyl-L-leucine exists predominantly in its anionic form, with the carboxyl group deprotonated [6] [7]. This contrasts sharply with L-leucine, which exists as a zwitterion at physiological pH due to the presence of both protonated amino and deprotonated carboxyl groups [6] [7]. The N-acetylation effectively removes the positive charge from the amino nitrogen, converting the molecule from a zwitterion to a simple anion at physiological conditions.

The pH-dependent ionic state transitions follow predictable patterns based on the Henderson-Hasselbalch equation. At pH values significantly below the pKa (pH < 1), the compound exists primarily in its neutral form with the carboxyl group protonated. As the pH approaches the pKa value of 3.67, an equilibrium exists between the neutral and anionic forms. At pH values above 5, the compound is essentially completely ionized in its anionic state [11].

These ionic state transitions have profound implications for membrane transport and cellular uptake mechanisms. The anionic character at physiological pH makes N-Acetyl-L-leucine a substrate for organic anion transporters rather than the L-type amino acid transporters that recognize the zwitterionic form of natural amino acids [12] [6] [7]. This represents a fundamental switch in transport mechanism induced by the acetylation modification.

The absence of tautomeric forms in N-Acetyl-L-leucine, unlike some amino acid derivatives with aromatic or heterocyclic side chains, means that the primary pH-dependent behavior involves simple protonation-deprotonation equilibria of the carboxyl group. The acetyl amide linkage remains stable across the entire physiological pH range, maintaining its hydrogen bonding characteristics without undergoing tautomeric rearrangements [11].

Membrane Permeability Studies Through Artificial Bilayers

Membrane permeability studies of N-Acetyl-L-leucine through artificial bilayer systems reveal complex transport mechanisms that differ substantially from passive diffusion processes observed with many small molecules. The compound's amphiphilic nature and predominantly anionic character at physiological pH create unique permeation challenges and opportunities [13] [14] [15].

Computational molecular dynamics simulations of cyclic peptides containing N-acetyl amino acid residues demonstrate that membrane permeation involves significant conformational changes and orientation adjustments as molecules traverse the lipid bilayer [15]. For N-Acetyl-L-leucine, the primary obstacle to membrane permeation occurs at the center of the membrane, where the free energy barrier is highest due to the loss of hydrogen bonding interactions with water and unfavorable electrostatic interactions with the hydrophobic membrane core [15].

The parallel artificial membrane permeability assay studies indicate that compounds with negative log D values, such as N-Acetyl-L-leucine, show minimal passive permeability through artificial lipid membranes [13]. The electrostatic interaction between the anionic carboxylate group and the surrounding lipid environment creates an energetic penalty that must be overcome for successful membrane crossing [15].

Steered molecular dynamics simulations reveal that the membrane permeation process involves the formation of water-filled defects or pores that accommodate the polar portions of the molecule during transit [16]. The hydrophilic acetyl and carboxyl groups require significant solvent reorganization to traverse the hydrophobic membrane interior, contributing to the high energy barrier for passive diffusion [14] [15].

The membrane thickness and composition significantly influence permeability characteristics. Studies comparing results from cell-based assays with parallel artificial membrane permeability assays show qualitative differences, particularly for compounds like N-Acetyl-L-leucine that rely on specific transporter-mediated uptake rather than passive diffusion [15]. The artificial membrane systems, typically 200 micrometers thick, cannot replicate the complex transporter-mediated processes that occur in biological membranes [15].

Experimental data from membrane permeability studies consistently demonstrate that N-Acetyl-L-leucine requires active transport mechanisms for efficient cellular uptake, confirming the computational predictions regarding poor passive permeability [12] [6] [7]. This necessitates the involvement of specific membrane transporters, particularly organic anion transporters and monocarboxylate transporters, for therapeutic efficacy.

Protein Binding Affinities and Molecular Docking Simulations

Molecular docking studies and protein binding affinity analyses of N-Acetyl-L-leucine reveal complex interaction patterns with various biological targets, including membrane transporters, metabolic enzymes, and structural proteins. These interactions are characterized by both specific recognition elements and competitive binding relationships with endogenous substrates [17] [18].

The primary protein targets for N-Acetyl-L-leucine include the organic anion transporters OAT1 and OAT3, which recognize the compound as a low-affinity substrate with Km values approximately 10 millimolar [12] [6] [7]. Molecular docking simulations reveal that the anionic carboxylate group interacts with positively charged residues in the transporter binding sites, while the acetyl group provides additional hydrogen bonding opportunities with polar side chains [12].

The monocarboxylate transporter type 1 represents another significant protein target, facilitating the uptake and distribution of N-Acetyl-L-leucine across various tissues [12]. The binding affinity for MCT1 is characterized by lower affinity compared to LAT1-leucine interactions, but the ubiquitous tissue expression of MCT1 compensates for this reduced affinity by providing widespread transport capability [12].

Computational docking studies with leucine zipper proteins demonstrate that N-Acetyl-L-leucine can interact with these structural motifs through hydrogen bonding networks involving the acetyl carbonyl oxygen and backbone amide groups [19]. The binding affinities typically fall in the low micromolar range, suggesting potential interactions with leucine-rich repeat proteins and similar structural domains [17].

Molecular dynamics simulations reveal that the binding interactions involve both enthalpic contributions from hydrogen bonding and electrostatic interactions, as well as entropic factors related to conformational flexibility [20]. The acetyl group provides a hydrogen bond acceptor that can interact with protein side chains, while the carboxylate group offers multiple coordination possibilities with positively charged residues [17].

Competitive binding studies indicate that N-Acetyl-L-leucine can interfere with the normal transport and recognition of L-leucine by certain proteins, particularly those involved in amino acid sensing and metabolic regulation [12]. This competitive relationship has implications for understanding the therapeutic mechanisms and potential side effects of N-Acetyl-L-leucine administration [12].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 2 of 4 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

1188-21-2